N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

Description

Chemical Identity and Classification

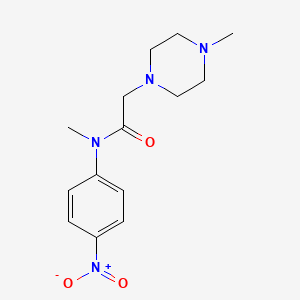

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide is classified as a substituted acetamide derivative with the molecular formula C₁₄H₂₀N₄O₃ and a molecular weight of 292.33 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1139453-98-7 and possesses the International Union of Pure and Applied Chemistry systematic name this compound. This organic molecule belongs to the broader chemical class of piperazineacetamides, which are characterized by the presence of both piperazine ring systems and acetamide functional groups within their molecular architecture.

The structural configuration features several distinct functional domains that contribute to its chemical behavior and pharmaceutical relevance. The compound contains a para-nitrophenyl substituent attached to the nitrogen atom of the acetamide group, along with a methyl group on the same nitrogen center. The acetyl carbon is connected to a methylene bridge that links to the nitrogen atom of a 4-methylpiperazine ring system. This particular arrangement creates a molecule with multiple sites for potential chemical modification and biological interaction, making it particularly valuable in pharmaceutical chemistry applications.

Within the context of chemical taxonomy, this compound is classified under several overlapping categories. It represents a member of the organoheterocyclic compounds due to the presence of the piperazine ring, while simultaneously functioning as an aromatic acetamide derivative. The presence of the nitro functional group further classifies it within the nitroaromatic compound family, contributing to its unique electronic properties and reactivity patterns.

Historical Context and Development

The development of this compound is intrinsically linked to the broader research efforts surrounding nintedanib, a multiple tyrosine kinase inhibitor that has achieved clinical significance in the treatment of idiopathic pulmonary fibrosis and various oncological conditions. The compound first appeared in scientific literature as an intermediate in the synthetic pathway toward nintedanib, which was originally developed under the research designation BIBF1120. This historical connection positions the compound within the context of targeted cancer therapy development that began gaining momentum in the early 2000s.

The emergence of this specific acetamide derivative can be traced to systematic medicinal chemistry efforts aimed at optimizing the pharmacological properties of kinase inhibitors. Research teams working on nintedanib synthesis identified multiple synthetic routes, with this compound serving as a crucial building block in at least two distinct synthetic approaches. The first documented synthetic preparation involved the reaction of N-methyl-4-nitroaniline with appropriate acetylating reagents, followed by piperazine incorporation. Alternative synthetic methodologies have since been developed to improve yield and reduce the formation of unwanted impurities during the manufacturing process.

The compound's recognition as nintedanib impurity 12 or intedanib impurity 12 reflects its role in pharmaceutical quality control and regulatory documentation. This designation emerged from comprehensive impurity profiling studies conducted during nintedanib development, where trace amounts of this compound were identified in synthetic preparations of the parent drug. Such impurity identification and characterization represent critical aspects of pharmaceutical development, ensuring that manufacturing processes meet stringent regulatory standards for drug purity and consistency.

Historical patent literature documents the evolution of synthetic methodologies for preparing this compound, with various approaches being explored to optimize both chemical yield and economic feasibility. These developmental efforts have contributed to the establishment of standardized analytical methods for detecting and quantifying this compound in pharmaceutical preparations, further cementing its importance in the pharmaceutical chemistry landscape.

Significance in Pharmaceutical Research

This compound occupies a position of considerable importance within pharmaceutical research, primarily due to its essential role as a synthetic intermediate in the preparation of nintedanib. Nintedanib functions as a multiple tyrosine kinase inhibitor that simultaneously targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors, making it therapeutically valuable for treating idiopathic pulmonary fibrosis and various malignancies. The synthetic accessibility and chemical stability of this compound have made it an indispensable component in the industrial-scale production of this clinically important medication.

Beyond its role as a synthetic precursor, this compound has attracted research attention for its potential independent biological activities. Preliminary investigations have suggested that structural modifications of the basic acetamide framework could yield compounds with distinct pharmacological profiles, potentially leading to the development of novel therapeutic agents. The presence of the nitrophenyl group provides opportunities for reduction to corresponding amino derivatives, which could exhibit different biological activities compared to the parent nitro compound. Such structural variations have been explored in medicinal chemistry programs aimed at discovering new kinase inhibitors or compounds with alternative mechanisms of action.

The compound's significance extends to the field of pharmaceutical process chemistry, where it serves as a model system for studying synthetic methodologies applicable to complex heterocyclic compounds. Research efforts have focused on developing efficient synthetic routes that minimize waste generation and reduce manufacturing costs while maintaining high product purity. These studies have contributed valuable knowledge to the broader understanding of piperazine chemistry and acetamide synthesis, with applications extending beyond nintedanib preparation to other pharmaceutical compounds sharing similar structural features.

Quality control and analytical chemistry represent additional areas where this compound has gained research prominence. Its identification and quantification in pharmaceutical preparations require sophisticated analytical techniques, leading to the development of specialized chromatographic methods and spectroscopic approaches. These analytical developments have enhanced the overall quality assurance capabilities within the pharmaceutical industry, contributing to improved drug safety and regulatory compliance.

Research Objectives and Scope

Current research initiatives involving this compound encompass multiple complementary objectives aimed at advancing both fundamental understanding and practical applications of this important pharmaceutical intermediate. Primary research focuses center on optimizing synthetic methodologies to achieve higher yields, reduced impurity formation, and improved cost-effectiveness in industrial manufacturing processes. These efforts involve systematic investigation of reaction conditions, catalyst systems, and purification techniques that can be implemented at commercial scales while maintaining stringent quality standards required for pharmaceutical production.

Analytical method development represents another crucial research objective, with scientists working to establish robust and sensitive techniques for detecting and quantifying this compound in various matrices. These analytical studies aim to develop validated chromatographic methods that can accurately determine compound concentrations in pharmaceutical preparations, synthetic reaction mixtures, and environmental samples. Such analytical capabilities are essential for regulatory compliance, quality assurance, and environmental monitoring associated with pharmaceutical manufacturing operations.

Structure-activity relationship studies constitute a significant research direction, exploring how modifications to the basic molecular framework influence biological activity and pharmaceutical properties. These investigations seek to understand the relationship between chemical structure and biological function, potentially leading to the discovery of new therapeutic compounds with improved efficacy or reduced adverse effects. Research in this area involves systematic chemical modification of functional groups, followed by biological evaluation to establish structure-activity correlations.

The scope of current research extends to environmental and sustainability considerations, with studies examining the environmental fate and impact of this compound during pharmaceutical manufacturing and disposal processes. These investigations aim to develop environmentally responsible manufacturing practices and waste treatment methodologies that minimize ecological impact while maintaining economic viability. Additionally, research efforts focus on developing alternative synthetic routes that utilize more sustainable starting materials and reaction conditions, contributing to the overall green chemistry initiatives within the pharmaceutical industry.

Properties

IUPAC Name |

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-15-7-9-17(10-8-15)11-14(19)16(2)12-3-5-13(6-4-12)18(20)21/h3-6H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQRHFSGOUDQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634602 | |

| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139453-98-7 | |

| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,4-Dimethyl-N-(4-nitrophenyl)-1-piperazineacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET4MD86VUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide typically involves a multi-step process. One common method starts with the reaction of 4-nitroaniline with chloroacetyl chloride to form 4-nitrophenyl chloroacetamide. This intermediate is then reacted with N-methylpiperazine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide has been investigated for its role as an inhibitor in various biological pathways:

- PRMT5 Inhibition : Recent studies have highlighted its potential as a small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. The compound demonstrated effective binding to the PRMT5-PBM interface, suggesting a role in cancer therapeutics .

Anticancer Activity

The compound has been part of research focused on anticancer agents, particularly due to its structural features that allow interaction with key biological targets:

- In vitro Studies : Various derivatives of similar compounds have shown promising results against cancer cell lines, indicating that modifications to the structure can enhance efficacy . For instance, compounds derived from similar scaffolds have exhibited IC50 values indicating potent anticancer activity .

Drug Development

As an intermediate in the synthesis of other pharmaceutical agents, this compound serves as a crucial building block for developing more complex drug candidates:

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds related to this compound:

- Inhibition of Protein Interactions : A study demonstrated that compounds based on this structure could effectively inhibit specific protein interactions critical for tumor growth .

- Structural Modifications : Research indicates that slight modifications to the piperazine ring or nitrophenyl group can significantly alter biological activity, enhancing potency and selectivity against cancer cell lines .

Mechanism of Action

The mechanism of action of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can engage in electron transfer reactions, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound is compared to analogs with modifications in the phenyl ring substituents, piperazine substitutions, or heterocyclic moieties. A summary is provided in Table 1 .

Table 1: Structural and Functional Comparison of Acetamide Derivatives

*Molecular weights estimated based on structural data.

Pharmacological and Physicochemical Differences

- Electron-Withdrawing vs. In contrast, the 4-amino substituent in CAS 262368-30-9 () increases basicity and aqueous solubility, favoring different pharmacokinetic profiles .

- Piperazine Modifications : The 4-methylpiperazine in the target compound offers metabolic stability compared to bulkier substituents (e.g., 4-benzyl in CDD-823953), which may reduce membrane permeability . The 4-(3-chlorophenyl)piperazine in introduces additional halogen-mediated interactions but raises toxicity concerns .

- Heterocyclic Replacements: Compound 12c () replaces piperazine with a triazole-quinoxaline system, likely altering target selectivity due to expanded aromaticity and hydrogen-bonding capacity .

Biological Activity

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, also known by its CAS Number 1139453-98-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₂₀N₄O₃

- Molecular Weight : 292.33 g/mol

- CAS Number : 1139453-98-7

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of piperazine and nitrophenyl groups can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (lung cancer) | 49.85 | Induces apoptosis |

| Compound B | NCI-H460 (lung cancer) | 31.00 | Inhibits cell cycle progression |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. In particular, modifications to the piperazine ring have been shown to enhance activity against malaria parasites. The structure-activity relationship (SAR) studies reveal that specific substitutions can significantly increase potency.

| Modification | EC50 (µM) | Activity |

|---|---|---|

| Unsubstituted | 0.577 | Moderate |

| N-methyl substitution | 0.064 | High potency |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in tumor growth and survival pathways.

- Receptor Modulation : The compound may act as a modulator of certain receptors linked to cancer cell proliferation.

- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed, leading to programmed cell death in affected cells.

Study 1: Anticancer Activity in Lung Cancer Models

A study published in the Journal of Labelled Compounds and Radiopharmaceuticals evaluated the anticancer properties of related compounds in lung cancer models. The results indicated that modifications to the piperazine structure could enhance efficacy against A549 cells, with significant reductions in cell viability observed at low concentrations.

Study 2: Antiparasitic Efficacy Against Malaria

In a study focusing on malaria, derivatives of this compound were tested against Plasmodium falciparum strains. The results suggested that specific structural features were crucial for maintaining high levels of activity against resistant strains.

Q & A

Basic Research Question

- Storage : Protect from light and moisture; store under inert gas (N₂/Ar) at 2–8°C .

- Handling : Use fume hoods to avoid inhalation (P210: avoid ignition sources) .

- Waste Disposal : Neutralize with dilute NaOH before disposal to prevent nitro-group-derived toxins .

Advanced Note : Thermal stability tests (TGA/DSC) reveal decomposition above 200°C, necessitating controlled heating during synthesis .

What are the compound’s solubility profiles, and how do they influence formulation for in vitro studies?

Basic Research Question

- Solubility : Slightly soluble in DMSO (10–20 mg/mL) and methanol (<5 mg/mL); insoluble in water .

- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsion for cellular assays. For crystallography, methanol/water mixtures yield high-purity crystals .

Advanced Optimization : Micellar solubilization (e.g., with polysorbate 80) improves bioavailability in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.